Cas no 2228127-07-7 (2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid)

2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid
- EN300-1763053
- 2228127-07-7
-
- Inchi: 1S/C9H9FN2O5/c10-6-3-4(12(16)17)1-2-5(6)8(13)7(11)9(14)15/h1-3,7-8,13H,11H2,(H,14,15)
- InChI Key: KODFGSKQJUINDD-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(C(C(=O)O)N)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 244.04954955g/mol
- Monoisotopic Mass: 244.04954955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 129Ų
- XLogP3: -2.6
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763053-2.5g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1763053-0.5g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1763053-10.0g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1763053-0.1g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1763053-0.05g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1763053-1.0g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1763053-5.0g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1763053-0.25g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1763053-1g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 1g |
$1172.0 | 2023-09-20 | ||
Enamine | EN300-1763053-5g |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid |
2228127-07-7 | 5g |
$3396.0 | 2023-09-20 |
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid Related Literature
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid
Introduction to 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid (CAS No. 2228127-07-7)
2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid, with the CAS number 2228127-07-7, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound is characterized by its unique structural features, including an amino group, a fluoro-substituted nitrophenyl moiety, and a hydroxypropanoic acid functional group. These characteristics make it a valuable candidate for various biochemical and medicinal studies.
The molecular formula of 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid is C10H10FNO5, and its molecular weight is approximately 251.19 g/mol. The compound's structure can be visualized as follows:
In terms of physical properties, 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid is a white to off-white solid at room temperature. It is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). The compound's solubility properties make it suitable for various analytical and preparative techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid typically involves a multi-step process. One common approach starts with the reaction of 2-fluoro-4-nitrobenzaldehyde with glycine in the presence of a suitable base, followed by reduction and further functionalization steps to introduce the amino and hydroxy groups. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, reducing the use of hazardous reagents and improving overall yield.
In the realm of pharmaceutical research, 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid has shown promise as a potential therapeutic agent. Studies have indicated that this compound exhibits significant biological activity, particularly in modulating enzymes involved in metabolic pathways and signal transduction. For instance, it has been reported to inhibit specific kinases, which are key targets in the treatment of various diseases, including cancer and neurodegenerative disorders.
A recent study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid. The researchers found that this compound effectively reduced inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid could be developed into a novel anti-inflammatory drug for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its therapeutic potential, 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid has also been investigated for its use as a chemical probe in biological research. Its unique structure allows it to selectively bind to specific protein targets, making it a valuable tool for studying protein function and interactions. For example, researchers at the University of California have used this compound to investigate the role of certain enzymes in cellular signaling pathways, providing insights into disease mechanisms and potential therapeutic targets.
In conclusion, 2-amino-3-(2-fluoro-4-nitrophenyl)-3-hydroxypropanoic acid (CAS No. 2228127-07-7) is a versatile compound with significant potential in both pharmaceutical development and chemical research. Its unique structural features and biological activities make it an important molecule for further investigation. As research continues to advance, it is likely that new applications for this compound will be discovered, contributing to the development of innovative treatments and scientific breakthroughs.
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